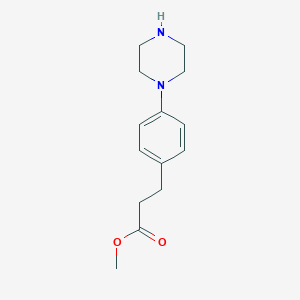
Methyl 3-(4-piperazin-1-ylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-piperazin-1-ylphenyl)propanoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-piperazin-1-ylphenyl)propanoate typically involves the esterification of 3-(4-piperazin-1-ylphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-piperazin-1-ylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the piperazine ring.
Scientific Research Applications
Methyl 3-(4-piperazin-1-ylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-piperazin-1-ylphenyl)propanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methyl-1-piperazinyl)propanoate
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- Methyl 3-(4-benzylpiperazin-1-yl)propanoate
Uniqueness
Methyl 3-(4-piperazin-1-ylphenyl)propanoate is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3-(4-piperazin-1-ylphenyl)propanoate |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)7-4-12-2-5-13(6-3-12)16-10-8-15-9-11-16/h2-3,5-6,15H,4,7-11H2,1H3 |
InChI Key |
XTDHHZBSRHPXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


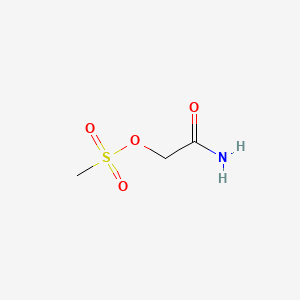
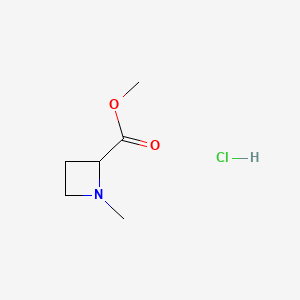
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
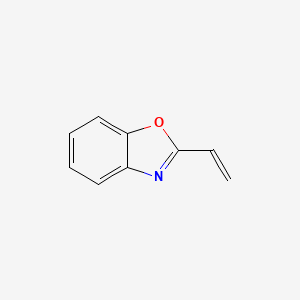
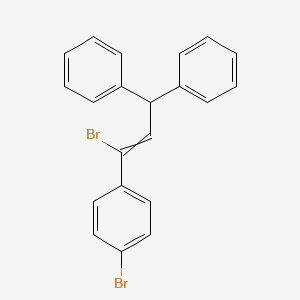
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)
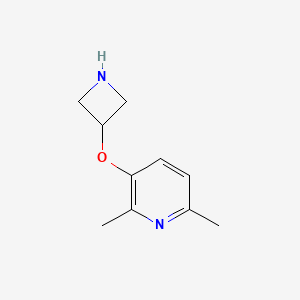
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
